molecular formula C8H14O2 B13734146 2(3H)-Furanone, dihydro-4,4-diethyl- CAS No. 33867-33-3

2(3H)-Furanone, dihydro-4,4-diethyl-

Cat. No.: B13734146
CAS No.: 33867-33-3
M. Wt: 142.20 g/mol
InChI Key: HQTJKEWNLFHMHR-UHFFFAOYSA-N
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Description

2(3H)-Furanone, dihydro-4,4-diethyl- is an organic compound belonging to the furanone family. Furanones are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agriculture, and materials science. The compound’s structure consists of a furan ring with two ethyl groups attached to the fourth carbon, making it a diethyl derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, dihydro-4,4-diethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 4,4-diethyl-1,3-butanediol. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired furanone.

Industrial Production Methods

Industrial production of 2(3H)-Furanone, dihydro-4,4-diethyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, dihydro-4,4-diethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the furanone to its corresponding alcohols or alkanes.

    Substitution: The ethyl groups on the furan ring can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Halogenated derivatives, alkylated derivatives

Scientific Research Applications

2(3H)-Furanone, dihydro-4,4-diethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2(3H)-Furanone, dihydro-4,4-diethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The furanone ring is known to interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2(3H)-Furanone, dihydro-4,4-dimethyl-: A similar compound with methyl groups instead of ethyl groups.

    2(3H)-Furanone, dihydro-4,4-dipropyl-: A derivative with propyl groups.

    2(3H)-Furanone, dihydro-4,4-dibutyl-: A derivative with butyl groups.

Uniqueness

2(3H)-Furanone, dihydro-4,4-diethyl- is unique due to its specific ethyl substitutions, which impart distinct chemical and physical properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

33867-33-3

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

4,4-diethyloxolan-2-one

InChI

InChI=1S/C8H14O2/c1-3-8(4-2)5-7(9)10-6-8/h3-6H2,1-2H3

InChI Key

HQTJKEWNLFHMHR-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(=O)OC1)CC

Origin of Product

United States

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